

Technical Guide: Physicochemical Properties of 4-Bromobenzenesulfonic Acid and its Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point characteristics of 4-bromobenzenesulfonic acid and its monohydrate form. The information is intended to support research and development activities where this compound is utilized.

Data Presentation

The melting point is a critical physical property for the identification and purity assessment of a chemical compound. Below is a summary of the available melting point data for 4-bromobenzenesulfonic acid in its anhydrous and monohydrate forms.

Compound Name	CAS Number	Form	Melting Point Range (°C)
4- Bromobenzenesulfoni c acid	138-36-3	Anhydrous	115-118
4- Bromobenzenesulfoni c acid monohydrate	79326-93-5	Monohydrate	90-93

Experimental Protocols

The following is a detailed methodology for the determination of the melting point range of a solid crystalline compound, such as 4-bromobenzenesulfonic acid and its hydrate, using the capillary method. This protocol is based on established pharmacopeial procedures.

Objective: To accurately determine the temperature range over which the solid to liquid phase transition occurs.

Apparatus:

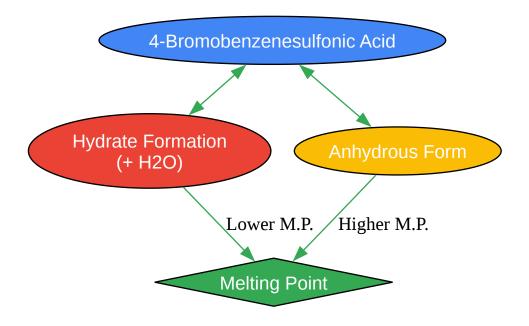
- Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.
- Glass capillary tubes (sealed at one end).
- Mortar and pestle.
- Spatula.

Procedure:

- Sample Preparation:
 - Ensure the sample of 4-bromobenzenesulfonic acid (anhydrous or monohydrate) is a fine, dry powder. If necessary, gently grind the crystals using a clean, dry mortar and pestle.
 - For the hydrate, care should be taken to avoid excessive grinding which might lead to loss of water of hydration.
- Capillary Tube Loading:
 - Introduce the powdered sample into the open end of a capillary tube.
 - Compact the sample into the sealed end of the tube by gently tapping the tube on a hard surface. The packed sample height should be approximately 2-4 mm.
- Melting Point Determination:

- Place the loaded capillary tube into the heating block of the melting point apparatus.
- If the approximate melting point is known, set the initial temperature of the apparatus to about 10-15°C below the expected melting point.
- Commence heating at a rate of approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.
- Carefully observe the sample through the magnifying lens of the apparatus.
- Record the temperature at which the first droplet of liquid is observed. This is the lower limit of the melting point range.
- Continue heating at the same rate and record the temperature at which the last solid crystal melts. This is the upper limit of the melting point range.
- Reporting:
 - The melting point should be reported as a range from the temperature of the first liquid formation to the temperature of complete liquefaction.

Mandatory Visualizations


The following diagrams illustrate the logical workflow for sample analysis and the key factors influencing the melting point of a hydrated compound.

Click to download full resolution via product page

Caption: Experimental workflow for melting point determination.

Click to download full resolution via product page

Caption: Relationship between hydration state and melting point.

• To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Bromobenzenesulfonic Acid and its Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2379184#4-bromobenzenesulfonic-acid-hydrate-melting-point-range]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com